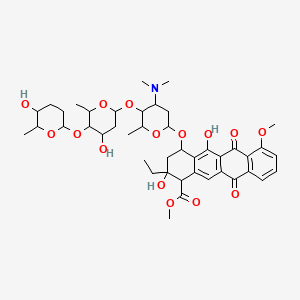
4-O-Methylaclacinomycin N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Methylaclacinomycin N is a derivative of aclacinomycin, a type of anthracycline antibiotic. It is known for its antitumor properties and is used in cancer research and treatment. The compound has a complex molecular structure with the molecular formula C43H57NO15 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Methylaclacinomycin N involves multiple steps, starting from aclacinomycin A. The key step is the methylation of the hydroxyl group at the 4-position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as high-performance liquid chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Methylaclacinomycin N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
4-O-Methylaclacinomycin N has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of anthracyclines.
Biology: The compound is used to investigate the mechanisms of action of anthracycline antibiotics.
Medicine: It is studied for its potential use in cancer therapy due to its antitumor properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
4-O-Methylaclacinomycin N exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets topoisomerase II, an enzyme crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aclacinomycin A
- Daunorubicin
- Doxorubicin
- Epirubicin
Uniqueness
4-O-Methylaclacinomycin N is unique due to the presence of the methoxy group at the 4-position, which enhances its stability and alters its biological activity compared to other anthracyclines .
Eigenschaften
CAS-Nummer |
79146-61-5 |
|---|---|
Molekularformel |
C43H57NO15 |
Molekulargewicht |
827.9 g/mol |
IUPAC-Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H57NO15/c1-9-43(51)18-29(34-23(36(43)42(50)53-8)15-24-35(39(34)49)38(48)33-22(37(24)47)11-10-12-28(33)52-7)57-31-16-25(44(5)6)40(20(3)55-31)59-32-17-27(46)41(21(4)56-32)58-30-14-13-26(45)19(2)54-30/h10-12,15,19-21,25-27,29-32,36,40-41,45-46,49,51H,9,13-14,16-18H2,1-8H3 |
InChI-Schlüssel |
KVIIANFYTFTSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


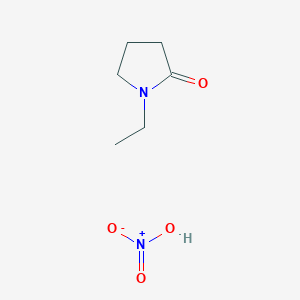
![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)

![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)
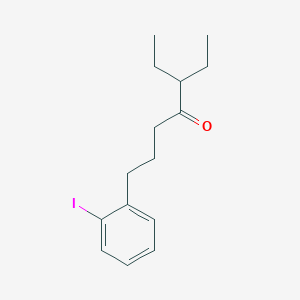
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
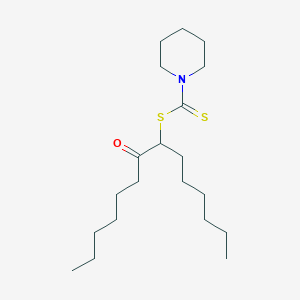
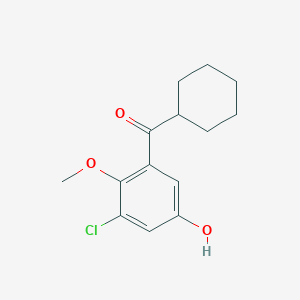

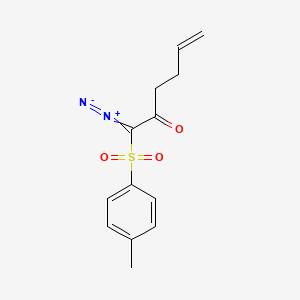

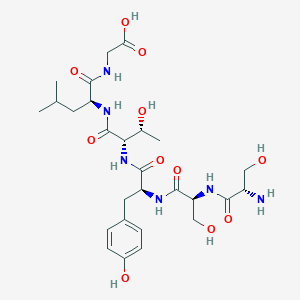
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)

